molecular formula C21H15Br2Cl B12695892 (Z)-4-Bromo-4'-(3-bromo-1-(4-chlorophenyl)-1-propenyl)-1,1'-biphenyl CAS No. 94094-71-0

(Z)-4-Bromo-4'-(3-bromo-1-(4-chlorophenyl)-1-propenyl)-1,1'-biphenyl

Cat. No.: B12695892
CAS No.: 94094-71-0
M. Wt: 462.6 g/mol
InChI Key: YHLUVFQCHVUOSO-BKUYFWCQSA-N
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Description

(Z)-4-Bromo-4’-(3-bromo-1-(4-chlorophenyl)-1-propenyl)-1,1’-biphenyl is a complex organic compound characterized by the presence of bromine, chlorine, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-Bromo-4’-(3-bromo-1-(4-chlorophenyl)-1-propenyl)-1,1’-biphenyl typically involves multiple steps, including halogenation and coupling reactions. The reaction conditions often require the use of catalysts such as copper or manganese and solvents like acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and coupling processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as column chromatography, is essential to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-Bromo-4’-(3-bromo-1-(4-chlorophenyl)-1-propenyl)-1,1’-biphenyl undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents such as potassium permanganate, and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted biphenyl derivatives, while oxidation reactions can produce corresponding ketones or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-Bromo-4’-(3-bromo-1-(4-chlorophenyl)-1-propenyl)-1,1’-biphenyl is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .

Biology and Medicine

The compound’s potential biological activity makes it a candidate for drug development and medicinal chemistry research. It may exhibit properties such as anti-inflammatory or anticancer activity, although further studies are needed to confirm these effects .

Industry

In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications in material science .

Mechanism of Action

The mechanism of action of (Z)-4-Bromo-4’-(3-bromo-1-(4-chlorophenyl)-1-propenyl)-1,1’-biphenyl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation and require further research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-4-Bromo-4’-(3-bromo-1-(4-chlorophenyl)-1-propenyl)-1,1’-biphenyl is unique due to its combination of bromine, chlorine, and propenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

94094-71-0

Molecular Formula

C21H15Br2Cl

Molecular Weight

462.6 g/mol

IUPAC Name

1-[(Z)-3-bromo-1-[4-(4-bromophenyl)phenyl]prop-1-enyl]-4-chlorobenzene

InChI

InChI=1S/C21H15Br2Cl/c22-14-13-21(18-7-11-20(24)12-8-18)17-3-1-15(2-4-17)16-5-9-19(23)10-6-16/h1-13H,14H2/b21-13-

InChI Key

YHLUVFQCHVUOSO-BKUYFWCQSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)Br)/C(=C/CBr)/C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)Br)C(=CCBr)C3=CC=C(C=C3)Cl

Origin of Product

United States

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